molecular formula C4CuF6O4 B055106 Copper (II) Trifluoroacetate CAS No. 123333-88-0

Copper (II) Trifluoroacetate

Cat. No. B055106
M. Wt: 289.58 g/mol
InChI Key: JIDMEYQIXXJQCC-UHFFFAOYSA-L
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Description

Synthesis Analysis

Copper (II) trifluoroacetate has been prepared in crystalline form by deposition from the vapor phase, marking a significant achievement in the synthesis of unstable copper trifluoroacetates without exogenous ligands. The synthesis of these compounds opens new avenues for exploring the chemical behavior and applications of copper trifluoroacetates in various fields (Cotton, Dikarev, & Petrukhina, 2000).

Molecular Structure Analysis

The molecular structure of copper (II) trifluoroacetate has been extensively studied through X-ray crystallography, revealing unique structural features among copper carboxylates. The structures of these compounds exhibit distinctive arrangements that contribute to their stability and reactivity. The detailed molecular parameters obtained through electron diffraction studies provide insights into the bonding and geometry of copper (II) trifluoroacetate molecules in the gaseous state (Iijima, Ohkawa, & Shibata, 1987).

Chemical Reactions and Properties

Copper (II) trifluoroacetate participates in various chemical reactions, demonstrating its versatility as a reagent. It has been utilized in the synthesis of polymeric copper(II) complexes, showcasing its ability to form complex structures with other ligands. The compound's reactivity is further highlighted by its role in decarboxylative trifluoromethylating reactions, offering a promising approach for introducing trifluoromethyl groups into organic molecules (Lin et al., 2016).

Physical Properties Analysis

The physical properties of copper (II) trifluoroacetate, such as its crystal structure and bonding characteristics, have been elucidated through comprehensive studies. These investigations provide valuable information on the compound's stability, solubility, and potential for forming diverse structural motifs. The analysis of its structure on surfaces has also been conducted, contributing to a better understanding of its interaction with other materials and its potential applications in surface chemistry (Johnston et al., 2001).

Chemical Properties Analysis

The chemical properties of copper (II) trifluoroacetate, including its reactivity and role in catalytic processes, have been the subject of significant research interest. Its involvement in the formation of mixed-valence and heterodimetallic complexes highlights its utility in synthesizing materials with novel electronic and magnetic properties. These studies underscore the compound's importance in developing new materials and technologies (Lecloux, Davydov, & Lippard, 1998).

Scientific Research Applications

  • Hydrogen-Bond-Directed Assembly of Polymeric Copper(II) Complexes : Copper (II) trifluoroacetate is used to investigate hydrogen bonding interactions in polymeric copper(II) complexes, contributing to understanding of molecular structures and bonding (Breeze & Wang, 1993).

  • Synthesis of Copper Nitride Powders and Nanostructured Films : This compound is effective in synthesizing copper(I) nitride, used in semiconductor technology, through wet processing and gas-solid techniques (Szczęsny et al., 2016).

  • Metal Organic Chemical Vapor Deposition (MOCVD) : It serves as a precursor for MOCVD, a technique vital for creating copper-containing thin films, including high-temperature superconducting films (Krupoder et al., 1995).

  • Catalysis in Organic Synthesis : Copper (II) trifluoroacetate acts as a catalyst in organic reactions, such as the synthesis of triarylimidazoles, demonstrating its utility in green chemistry (Song et al., 2010).

  • Electrocatalytic Hydrogen Production : It's used in catalysts for electrochemical proton reduction, aiding in hydrogen production, an area with significant implications for sustainable energy (Sirbu et al., 2015).

  • Trifluoromethylation in Drug Discovery : The compound is instrumental in trifluoromethylation processes in organic chemistry, which has significant applications in drug development (Schareina et al., 2012).

  • MRI Contrast Agents for Cellular Hypoxia Detection : Copper (II) trifluoroacetate-based compounds are explored as MRI contrast agents for detecting cellular hypoxia, demonstrating its biomedical applications (Xie et al., 2016).

Safety And Hazards

When handling Copper (II) Trifluoroacetate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves .

Future Directions

Copper (II) Trifluoroacetate has potential applications in various fields due to its unique properties. For instance, it has been used in the development of trifluoromethylation via copper catalysis . It is also suitable for use as an electrocatalyst in gas diffusion electrodes .

properties

IUPAC Name

copper;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2HF3O2.Cu/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDMEYQIXXJQCC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4CuF6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10714388
Record name Copper(2+) bis(trifluoroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10714388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper (II) Trifluoroacetate

CAS RN

16712-25-7, 123333-88-0
Record name Copper(2+) bis(trifluoroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10714388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper(II) trifluoroacetate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
273
Citations
A Ozarowski, IB Szymanska, T Muzioł… - Journal of the …, 2009 - ACS Publications
Magnetic properties and high-field EPR spectra of three previously unknown tetranuclear quinoline adducts of copper(II) trifluoroacetate were studied, and their X-ray structures were …
Number of citations: 63 pubs.acs.org
FA Cotton, EV Dikarev, MA Petrukhina - Inorganic Chemistry, 2000 - ACS Publications
Two extremely unstable copper trifluoroacetates with no exogenous ligands, namely, Cu(O 2 CCF 3 ) (1) and Cu(O 2 CCF 3 ) 2 (2), are prepared for the first time and obtained in …
Number of citations: 98 pubs.acs.org
JA Moreland, RJ Doedens - Journal of the American Chemical …, 1975 - ACS Publications
Further synthetic investigations of the copper (ll) trifluoroacetate-quinoline system have led to the isolation and characterization of two new products, in addition to the two previously …
Number of citations: 56 pubs.acs.org
RG Little, JA Moreland, DBW Yawney… - Journal of the …, 1974 - ACS Publications
Thebasic copper (II) trifluoroacetate adduct [Cu20H (02CCF3) s (quinoline) 2] 2 has been prepared and shown by a crystal structure analysisto have a novel tetranuclear structure. This …
Number of citations: 25 pubs.acs.org
W Libuś, D Puchalska, R Pastewski - Electrochimica Acta, 1980 - Elsevier
The molar conductivity curve and changes in the visible spectrum induced by changing concentrations have been determined for Cu(CF 3 COO) 2 in dimethyl sulphoxide (DMSO) …
Number of citations: 3 www.sciencedirect.com
M Mikuriya - Bulletin of Japan Society of Coordination Chemistry, 2008 - jstage.jst.go.jp
In this review, a new method for the preparation of metal-assembled complexes based on copper (II) acetate type dinuclear systems has been reported. A variety of coordination modes …
Number of citations: 43 www.jstage.jst.go.jp
M Ravi, JA van Bokhoven - ChemCatChem, 2018 - Wiley Online Library
The direct catalytic oxidation of methane to oxygenates, a reaction that garners significant scientific and industrial interest, is plagued by poor methane‐based yields. Some of the best …
J Wang, Z Jin - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
In the title compound, [Cu(CH3CO2)(C12H8N2)2](CF3CO2)·4H2O, the CuII atom shows a distorted octahedral coordination with four N atoms [Cu—N = 2.015 (3)–2.244 (3) Å] from the …
Number of citations: 1 scripts.iucr.org
RC Thompson, DBW Yawney - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
MAGNETIC STUDIES ON COPPER(II) TRIFLUOROACETATE Page 1 CANADIAN JOURNAL OF CI-IEMISTR1'. VOL. 43, 19G5 The authors thank the National Research …
Number of citations: 15 cdnsciencepub.com
SA Krupoder, VS Danilovich, AO Miller… - Journal of fluorine …, 1995 - Elsevier
A volatile complex of copper(II) trifluoroacetate with 1,4-dioxan has been obtained together with its acetate and trichloroacetate analogues. These compounds have been found to be …
Number of citations: 14 www.sciencedirect.com

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